5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Description
5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H18N6O5S and its molecular weight is 442.45. The purity is usually 95%.
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Biological Activity
5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique molecular structure that combines various pharmacophores, suggesting a broad spectrum of biological activities including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure
The compound can be represented by the following molecular formula:
C18H20N6O4S
Antimicrobial Activity
Research has shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds possess activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for several derivatives were evaluated, revealing promising antibacterial effects against strains such as Bacillus subtilis and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Bacillus subtilis | 10 |
Compound B | Escherichia coli | 15 |
Compound C | Pichia pastoris | 20 |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar compounds in the literature have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways. For example, a related oxadiazole derivative was found to significantly reduce cell viability in cancer cell lines at concentrations as low as 12.5 µM .
Case Study: Neuroprotective Effects
In a study involving HT-22 neuronal cells exposed to corticosterone, the compound demonstrated protective effects by enhancing cell viability in a dose-dependent manner. This suggests that it may have applications in treating neurodegenerative diseases .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The sulfonamide group is known for its role in enzyme inhibition, which can lead to various pharmacological effects such as antibacterial and anticancer activities. Additionally, the piperidine moiety may contribute to neuroprotective effects by modulating neurotransmitter systems .
Properties
IUPAC Name |
5-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O5S/c26-19-22-14-9-13(3-4-16(14)29-19)31(27,28)25-7-1-2-12(11-25)8-17-23-18(24-30-17)15-10-20-5-6-21-15/h3-6,9-10,12H,1-2,7-8,11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXCUBSSDMZYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3)CC4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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